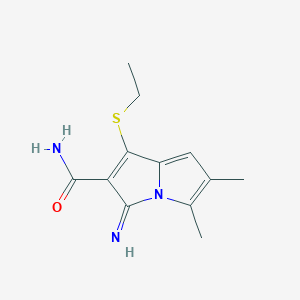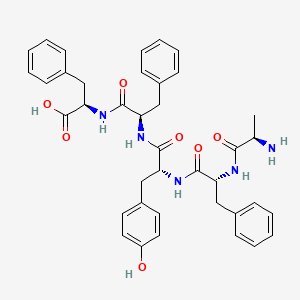
4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole moiety linked to a piperidine ring, which is further connected to a sulfonyl group and a cyclopropyl-substituted benzenesulfonamide. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, which is then coupled with a piperidine derivative. The sulfonylation of the piperidine ring is achieved using sulfonyl chlorides under basic conditions. Finally, the cyclopropylbenzenesulfonamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-sulfonylated derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to bind to specific active sites, while the piperidine and sulfonyl groups enhance binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzothiazol-2-yl-piperidine-1-sulfonyl)-N,N-diethyl-benzamide
- 4-(4-Benzothiazol-2-yl-piperidine-1-sulfonyl)-N-cyclohexyl-N-methyl-benzamide
Uniqueness
Compared to similar compounds, 4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide stands out due to its cyclopropyl substitution, which imparts unique steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
606082-99-9 |
|---|---|
Molecular Formula |
C21H23N3O4S3 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclopropylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N3O4S3/c25-30(26,23-16-5-6-16)17-7-9-18(10-8-17)31(27,28)24-13-11-15(12-14-24)21-22-19-3-1-2-4-20(19)29-21/h1-4,7-10,15-16,23H,5-6,11-14H2 |
InChI Key |
GIBSSUPZSMEFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)


![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)



![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)

